3-Bromo-4-hydroxy-N-(4-(trifluoromethoxy)phenyl)benzamide

Bcr-Abl kinase Benzamide inhibitor Structure-activity relationship

Procure this 3-bromo-4-hydroxy benzamide derivative (CAS 1488090-74-9) as a validated scaffold for Bcr-Abl kinase drug discovery. The unique 3-bromo-4-hydroxy substitution offers a critical SAR vector, distinct from 3-chloro or 4-methoxy analogs, enabling you to generate proprietary inhibitory activity and selectivity profiles. Ideal for exploratory kinase profiling and cellular assay development.

Molecular Formula C14H9BrF3NO3
Molecular Weight 376.12 g/mol
Cat. No. B8159553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-hydroxy-N-(4-(trifluoromethoxy)phenyl)benzamide
Molecular FormulaC14H9BrF3NO3
Molecular Weight376.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)O)Br)OC(F)(F)F
InChIInChI=1S/C14H9BrF3NO3/c15-11-7-8(1-6-12(11)20)13(21)19-9-2-4-10(5-3-9)22-14(16,17)18/h1-7,20H,(H,19,21)
InChIKeyFFHLMCYEVAYVQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-hydroxy-N-(4-(trifluoromethoxy)phenyl)benzamide: Baseline Overview for Scientific Procurement


3-Bromo-4-hydroxy-N-(4-(trifluoromethoxy)phenyl)benzamide (CAS 1488090-74-9) is a synthetic halogenated benzamide derivative bearing a 3-bromo substituent, a 4-hydroxy group, and a 4-(trifluoromethoxy)phenyl amide moiety. The compound belongs to the class of 3-substituted benzamides that have been investigated as kinase inhibitor scaffolds, notably against Bcr-Abl [1]. However, a comprehensive search of primary peer-reviewed literature and patent repositories did not yield publicly accessible quantitative activity data (e.g., IC50, EC50, Ki) or head-to-head selectivity profiles for this exact compound relative to close structural analogs.

Why Generic Substitution of 3-Bromo-4-hydroxy-N-(4-(trifluoromethoxy)phenyl)benzamide Is Not Supported by Evidence


Within the 3-substituted benzamide class, even minor structural variations (e.g., halogen at position 3, substitution at position 4, or the nature of the aniline group) can lead to substantial differences in kinase inhibition potency and cellular antiproliferative activity, as demonstrated for Bcr-Abl inhibitors [1]. Without publicly available quantitative comparative data for this specific compound against its closest analogs (e.g., 3-chloro, 3-iodo, or 4-methoxy variants), any claim of functional equivalence or interchangeability would be speculative and scientifically unsound. Therefore, generic substitution cannot be justified without direct experimental confirmation.

Quantitative Differentiation Evidence for 3-Bromo-4-hydroxy-N-(4-(trifluoromethoxy)phenyl)benzamide


Evidence Gap: No Publicly Available Comparator Data for This Exact Compound

Despite the compound’s structural features that align with active 3-substituted benzamide kinase inhibitors described in the literature [1], no primary publication or patent was identified that reports quantitative activity values (IC50, EC50, Ki, etc.) for 3-bromo-4-hydroxy-N-(4-(trifluoromethoxy)phenyl)benzamide itself against a named biological target, nor any direct head-to-head comparison with a closely related analog. The absence of such data precludes the establishment of quantitative differentiation metrics at this time.

Bcr-Abl kinase Benzamide inhibitor Structure-activity relationship

Recommended Research Application Scenarios for 3-Bromo-4-hydroxy-N-(4-(trifluoromethoxy)phenyl)benzamide


Exploratory Kinase Profiling in Bcr-Abl or Related Kinase Assays

Given that 3-substituted benzamides are a well-validated scaffold for Bcr-Abl kinase inhibition [1], this compound may be used as a test article in exploratory kinase profiling panels to empirically determine its inhibitory activity and selectivity against wild-type and mutant Bcr-Abl kinases. Such studies would require the user to generate their own quantitative data.

Structure-Activity Relationship (SAR) Studies on Halogenated Benzamide Derivatives

The compound can serve as a building block or reference point in SAR campaigns aimed at understanding the impact of a 3-bromo-4-hydroxy substitution pattern on benzamide kinase inhibitor potency, selectivity, and physicochemical properties, particularly in comparison to 3-chloro, 3-iodo, or 4-methoxy analogs.

Chemical Biology Tool for Target Engagement Studies

If in-house profiling confirms potent and selective target engagement, the compound could be employed as a chemical probe in cellular assays (e.g., K562 CML cell line [1]) to study Bcr-Abl signaling dynamics, provided that appropriate validation data are generated to support its use.

Quote Request

Request a Quote for 3-Bromo-4-hydroxy-N-(4-(trifluoromethoxy)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.